1-(3-chlorophenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-(3-chlorophenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, along with a 3-chlorophenyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step procedures starting from readily available precursors. A common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the 3-Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the pyrazolo[3,4-d]pyrimidine core is reacted with 3-chlorobenzyl halides in the presence of a base.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution of a suitable leaving group on the pyrazolo[3,4-d]pyrimidine core with morpholine, often facilitated by heating in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the pyrazolo[3,4-d]pyrimidine core or the chlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may lead to partially or fully reduced derivatives, and substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidines.
Scientific Research Applications
1-(3-chlorophenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(3-chlorophenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine exerts its effects is largely dependent on its interaction with molecular targets. It is believed to act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors, thereby altering signal transduction pathways.
Modulating Gene Expression: Affecting the transcriptional activity of genes involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
1-(3-chlorophenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-phenyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(3-bromophenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine: The bromine atom can influence the compound’s electronic properties and reactivity.
1-(3-methylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine: The methyl group may alter the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O/c16-11-2-1-3-12(8-11)21-15-13(9-19-21)14(17-10-18-15)20-4-6-22-7-5-20/h1-3,8-10H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBNOENSIXOKCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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